molecular formula C11H17N3S B14095335 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione

6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione

Cat. No.: B14095335
M. Wt: 223.34 g/mol
InChI Key: XQCQPQVSVHTAAA-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione is a pyrimidine derivative that has garnered attention in the field of pharmaceutical and scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with dimethyl groups and a thione group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione typically involves the reaction of 3,5-dimethylpiperidine with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
  • Methyl 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-carboxylate

Uniqueness

6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its carboxylic acid and ester counterparts. This reactivity makes it a valuable compound for various chemical transformations and applications in research.

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C11H17N3S/c1-8-3-9(2)6-14(5-8)10-4-11(15)13-7-12-10/h4,7-9H,3,5-6H2,1-2H3,(H,12,13,15)

InChI Key

XQCQPQVSVHTAAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC(=S)N=CN2)C

Origin of Product

United States

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